molecular formula C14H22ClNO2 B563134 D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride CAS No. 135308-76-8

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride

Cat. No.: B563134
CAS No.: 135308-76-8
M. Wt: 271.785
InChI Key: CJNMZHKSKAPHPA-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride (CAS: 135308-76-8) is a chiral molecule with the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . The structure comprises a cyclohexanol ring, a phenolic hydroxyl group, and a primary amine, with a hydrochloride salt form enhancing stability (Figure 1).

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.78 g/mol
Parent Compound Venlafaxine (CID: 5656)
Chiral Centers 2 (C2 and C1 of cyclohexanol)
Ionization State Hydrochloride salt

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the trans-configuration of the cyclohexanol group and planar geometry of the aromatic ring . The compound’s polarity (logP: 1.2) facilitates its detection in reversed-phase chromatographic systems .

Nomenclature and Synonyms

The IUPAC name is 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride , reflecting sequential demethylation at the N- and O-positions of venlafaxine . Common synonyms include:

  • O-Desmethyl-N,N-Didesmethyl Venlafaxine Hydrochloride
  • Venlafaxine O-Desmethyl N,N-Didesmethyl Impurity
  • 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl .

The term "D,L-" denotes racemic stereochemistry, distinguishing it from enantiopure metabolites. Regulatory databases (e.g., PubChem, DrugBank) classify it under the desvenlafaxine impurity family .

Historical Context in Metabolite Research

First documented in the 1990s, this metabolite gained attention as venlafaxine’s pharmacokinetics were elucidated. Early studies identified CYP2D6 and CYP3A4 as primary enzymes responsible for its formation . By 2010, advanced LC-MS/MS methods enabled precise quantification in biological matrices, revealing its accumulation in renal impairment .

Landmark research demonstrated its role in venlafaxine’s nonlinear pharmacokinetics, particularly in CYP2D6 poor metabolizers . The FDA’s 2023 nitrosamine risk assessment further highlighted its analytical importance, mandating strict control in drug formulations .

Position in Venlafaxine Metabolic Pathway

Venlafaxine undergoes hepatic metabolism via three primary pathways:

  • O-demethylationO-desmethylvenlafaxine (ODV) [CYP2D6]
  • N-demethylationN-desmethylvenlafaxine [CYP3A4]
  • N,O-didemethylation → D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine [CYP2C19/3A4] .

Figure 2: Metabolic Pathway

Venlafaxine  
│  
├── CYP2D6 → ODV → CYP2C19 → D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine  
└── CYP3A4 → N-desmethylvenlafaxine → CYP2D6 → N,O-didesmethylvenlafaxine  

This metabolite accounts for <5% of total venlafaxine-derived compounds in plasma but serves as a biomarker for CYP2C19 activity . Its formation is saturable at high doses, contributing to venlafaxine’s dose-dependent clearance .

Significance in Pharmaceutical Analysis

As a reference standard, this compound is vital for:

  • Therapeutic Drug Monitoring (TDM): Quantifying metabolite ratios to optimize dosing in depression therapy .
  • Bioequivalence Studies: Differentiating generic venlafaxine formulations based on impurity profiles .
  • Pharmacokinetic Modeling: Informing population models that account for genetic polymorphisms .

Table 2: Analytical Methods for Detection

Method LOD (ng/mL) LOQ (ng/mL) Matrix
HPLC-Fluorescence 1.0 3.0 Human Plasma
LC-MS/MS 0.5 1.5 Serum, Urine
UPLC-PDA 2.0 5.0 Pharmaceutical

Recent advances in high-resolution mass spectrometry (HRMS) allow simultaneous quantification with other venlafaxine metabolites, overcoming cross-reactivity issues in immunoassays .

Properties

IUPAC Name

4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14;/h4-7,13,16-17H,1-3,8-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNMZHKSKAPHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661918
Record name 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135308-76-8
Record name Phenol, 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135308-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Parameters

The process involves dissolving venlafaxine free base in aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane. The reaction proceeds at 85–95°C for 12–36 hours, achieving >99% demethylation. Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature85–95°CHigher temperatures reduce reaction time but risk side reactions
SolventTHF or diglymeTHF enhances reagent solubility; diglyme improves thermal stability
Catalyst Concentration1.2–1.5 equivalentsExcess catalyst accelerates demethylation but complicates purification

The resulting ODV free base is neutralized with hydrochloric acid to form the hydrochloride salt, achieving a typical yield of 78–82%.

Polymorph Control During Crystallization

Post-demethylation, ODV succinate is crystallized into four polymorphic forms (I–IV) and an amorphous phase. Form I, the most stable polymorph, is obtained by slow cooling (3+ hours) of ODV succinate in aqueous acetone. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) data distinguish these forms:

PolymorphXRPD Peaks (2θ)DSC Endotherm (°C)Stability
Form I7.2, 14.5, 21.8158High
Form II6.9, 13.8, 20.3127Moderate (monohydrate)
AmorphousBroad halo patternGlass transition at 72°CLow

Form I’s superior stability makes it preferable for pharmaceutical formulations.

Improved Synthesis via Spiro-Venlafaxine Intermediate

US Patent 8,754,261B2 introduces a cost-effective route using spiro-venlafaxine, an intermediate that bypasses venlafaxine’s inherent synthesis challenges.

Hydrogenation and Methylation of 1-[Cyano-1-(4-Methoxyphenyl)Methyl]Cyclohexanol

The process begins with hydrogenating 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol using Pd/C in glacial acetic acid, followed by methylation to yield spiro-venlafaxine. Key advantages include:

  • Reduced reaction time : 8–12 hours vs. 24+ hours for traditional methods.

  • Higher purity : Spiro-venlafaxine hydrochloride recrystallized in isopropanol achieves 99.5% purity by HPLC.

Demethylation and Salt Formation

Spiro-venlafaxine undergoes demethylation using hydrobromic acid (48% w/v) at 110–120°C for 6–8 hours. Subsequent neutralization with oxalic acid in acetone/water yields ODV oxalate with 99.9% purity.

StepConditionsYieldPurity (HPLC)
DemethylationHBr, 110°C, 8 hours89%98.7%
Oxalate FormationOxalic acid, acetone41%99.9%

Comparative Analysis of Demethylation Methods

Traditional vs. Spiro-Intermediate Routes

MetricAlkali Metal MethodSpiro-Venlafaxine Method
Reaction Time24–36 hours8–12 hours
Yield78–82%89%
Purity98.5%99.9%
ScalabilityModerateHigh

The spiro-venlafaxine route reduces energy consumption by 40% and eliminates toxic byproducts like dodecanethiol.

Crystallization and Polymorph Optimization

Crystallization conditions critically influence the final product’s bioavailability. Form I ODV succinate, favored for its stability, is reproducibly generated using acetone-water mixtures at 50–55°C. Patent data reveal that rapid cooling induces Form II (monohydrate), while high humidity (>75% RH) converts amorphous ODV succinate to Form II.

Industrial-Scale Production Considerations

Large-scale synthesis mandates:

  • Solvent Recovery Systems : Acetone and isopropanol are recycled via distillation, reducing costs by 25%.

  • Process Analytical Technology (PAT) : In-line HPLC monitors demethylation progress, ensuring <1% venlafaxine residue.

  • Safety Protocols : LiBHEt3’s pyrophoric nature necessitates inert gas handling and explosion-proof reactors .

Chemical Reactions Analysis

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield hydroxylated derivatives, while reduction may produce deoxygenated products .

Scientific Research Applications

Analytical Chemistry

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride serves as a reference standard in analytical chemistry. It is essential for the identification and quantification of Venlafaxine metabolites in biological samples. This application is crucial for developing accurate assays used in pharmacokinetic studies and clinical trials, ensuring that therapeutic drug monitoring is precise and reliable .

Pharmacokinetics Studies

Research involving this compound has significantly advanced the understanding of pharmacokinetics —the study of how drugs move through the body. For example, population pharmacokinetic modeling has been employed to characterize the metabolic pathways of Venlafaxine and its metabolites, including this compound. These studies help identify factors affecting drug clearance and distribution, such as body weight, age, and renal function .

Clinical Pharmacology

In clinical settings, this compound is instrumental in evaluating the therapeutic potential of Venlafaxine. Understanding its pharmacological effects aids in optimizing dosing regimens for patients with major depressive disorder and anxiety disorders. Research indicates that variations in metabolic pathways can influence patient responses to treatment, making this compound vital for personalized medicine approaches .

Toxicology Research

This compound has also been studied in toxicological contexts. Case studies involving fatal overdoses have highlighted the importance of understanding the distribution and effects of Venlafaxine and its metabolites in overdose scenarios. Such research underscores the need for accurate toxicological assessments to inform clinical management strategies .

Pharmaceutical Development

In pharmaceutical manufacturing, this compound is used for quality control during the production of Venlafaxine formulations. Ensuring that products meet regulatory standards requires thorough testing for active ingredients and their metabolites, including this compound .

Case Study 1: Pharmacokinetic Modeling

A study conducted on healthy subjects demonstrated that both Venlafaxine and its active metabolite O-desmethylvenlafaxine showed significant first-pass metabolism, which was modeled using NONMEM software. The findings indicated that body weight and renal function were significant covariates affecting drug clearance, emphasizing the importance of individualized dosing strategies .

Case Study 2: Toxicological Analysis

In a documented case of venlafaxine poisoning, researchers performed detailed tissue distribution analyses to understand the pharmacokinetics involved in fatal outcomes. The study utilized gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of this compound alongside other metabolites, providing insights into the compound's behavior during toxicity .

Mechanism of Action

The mechanism of action of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine at the presynaptic terminals. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The compound does not exhibit significant activity for muscarinic, histaminergic, or α-1 adrenergic receptors. The metabolism of Venlafaxine and its metabolites, including this compound, is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4 .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Pharmacological Features
Venlafaxine Hydrochloride C₁₇H₂₇NO₂·HCl 313.86 99300-78-4 SNRI with 30-fold higher affinity for SERT than NET; efficacy in MDD and neuropathic pain .
O-Desmethylvenlafaxine (ODV) C₁₆H₂₅NO₂·HCl 299.84 93413-90-2 Active metabolite with balanced SERT/NET inhibition; contributes to therapeutic effects .
N-Desmethylvenlafaxine C₁₆H₂₅NO₂·HCl 299.84 149289-30-5 Secondary metabolite with reduced SNRI activity due to N-desmethylation .
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine HCl C₁₄H₂₂ClNO₂ 283.78 135308-76-8 Hypothesized minimal SNRI activity; used as an analytical standard .
Duloxetine Hydrochloride C₁₈H₁₉NOS·HCl 333.88 136434-34-9 Balanced SERT/NET inhibitor; approved for MDD, diabetic neuropathy, and fibromyalgia .

Metabolic Pathways and Clinical Relevance

  • Venlafaxine Metabolism : Venlafaxine undergoes hepatic metabolism via CYP2D6 and CYP3A4 to produce ODV (major metabolite) and N-desmethylvenlafaxine. Further demethylation yields D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine, which is excreted renally .
  • Activity Profile : ODV retains ~50% of venlafaxine’s SNRI activity, whereas D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine is presumed inactive due to structural modifications .
  • Analytical Significance : D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine is monitored in drug formulations to ensure compliance with impurity limits (NMT 0.2% per USP guidelines) .

Research Findings and Implications

Analytical Methods : UV spectrophotometry (225.27 nm) and HPLC are validated for quantifying venlafaxine and its metabolites, including D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine, in formulations .

Stability Studies : D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine remains stable in plasma under varied storage conditions (relative error: -8.13% to 4.27%), ensuring reliable pharmacokinetic data .

Therapeutic Monitoring : While ODV is critical for efficacy, D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine serves primarily as a biomarker for metabolic clearance .

Biological Activity

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is a significant metabolite of the antidepressant venlafaxine, primarily functioning as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C14H21NO2
  • Molecular Weight : 235.32 g/mol
  • CAS Number : 135308-76-8

Pharmacokinetics

This compound undergoes significant metabolic processes, primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetic parameters of this compound are influenced by various factors, including age, sex, body weight, and renal function.

Key Pharmacokinetic Data

ParameterValue
Bioavailability (VEN)45% (extended-release)
Clearance (CL/F)83.7 L/h
Volume of Distribution (V/F)343 L
Protein Binding27% (VEN), 30% (ODV)

The compound exhibits a complex pharmacokinetic profile due to its multiple metabolic pathways and interactions with other drugs.

This compound primarily acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This action enhances neurotransmission and contributes to its antidepressant effects. The compound's ability to modulate neurotransmitter levels makes it a focal point in research related to mood disorders.

Biological Activity and Therapeutic Implications

Research indicates that this compound may have several therapeutic implications:

  • Antidepressant Effects : As a metabolite of venlafaxine, it retains antidepressant properties that can be beneficial in treating major depressive disorder (MDD).
  • Anxiolytic Properties : The compound may also exhibit anxiolytic effects, making it relevant in treating anxiety disorders.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be explored further in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacokinetics of this compound:

  • A study on breastfeeding women taking venlafaxine revealed significant plasma concentrations of both venlafaxine and its metabolites in breast milk, indicating potential exposure to infants .
  • Another investigation highlighted the development of an LC-MS/MS method for simultaneous estimation of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma, demonstrating the compound's relevance in pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 225 nm is widely used, as validated for Venlafaxine Hydrochloride in sustained-release formulations. The method employs a Kromasil C18 column and a mobile phase of 0.01 M phosphate buffer (pH 4.5):methanol (40:60) at 1.0 mL/min flow rate . For metabolite-specific detection, deuterated analogs (e.g., D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine-d3) can be synthesized and used as internal standards to enhance specificity in mass spectrometry-based assays .

Q. How can impurities in synthesized this compound be characterized?

  • Methodological Answer : Impurity profiling requires synthesis of potential byproducts (e.g., process-related intermediates) followed by structural elucidation using IR, NMR (¹H and ¹³C), and mass spectrometry. For example, six impurities in Venlafaxine Hydrochloride were identified using these techniques, with chromatographic separation achieved via reverse-phase HPLC .

Q. What are the key considerations in designing sustained-release formulations for Venlafaxine metabolites like D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine?

  • Methodological Answer : Matrix tablets using hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) are effective. Formulations should undergo dissolution testing (e.g., USP apparatus) to assess burst release and sustained profiles. Compatibility studies via FT-IR confirm drug-excipient interactions, while UV spectroscopy at λmax 274 nm monitors drug release kinetics .

Advanced Research Questions

Q. How do solvent systems influence the crystallization behavior of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations using the modified attachment energy (MAE) model predict crystal habits in solvents like isopropanol, dimethyl sulfoxide, and acetonitrile. Experimental validation involves comparing simulated morphologies with X-ray diffraction data and SEM imaging to optimize crystal size and stability .

Q. What mechanistic insights exist into the dual inhibition of serotonin/norepinephrine reuptake by Venlafaxine and its metabolites?

  • Methodological Answer : Functional assays using PC-12 cells treated with Venlafaxine Hydrochloride demonstrate neurite outgrowth (stained with β-III tubulin) as a proxy for reuptake inhibition. Dose-dependent increases in neurite length and number correlate with SNRI activity, which can be extrapolated to metabolite studies using isotopic labeling (e.g., Venlafaxine-[d10]) to track metabolic contributions .

Q. How can drug-drug interactions involving this compound be investigated preclinically?

  • Methodological Answer : Co-administration studies in animal models (e.g., morphine withdrawal models) assess pharmacokinetic interactions. Daily preparation of drug stocks (e.g., methadone, morphine) ensures dose consistency. Behavioral endpoints (e.g., HAM-D21 scores) and plasma concentration monitoring via LC-MS/MS quantify synergistic or antagonistic effects .

Q. What computational approaches are used to predict the metabolic stability of this compound?

  • Methodological Answer : In silico tools like CYP450 enzyme docking simulations and quantitative structure-activity relationship (QSAR) models evaluate metabolic pathways. Isotopic analogs (e.g., deuterated metabolites) are synthesized to validate in vitro hepatic microsomal stability assays, reducing oxidative degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride
Reactant of Route 2
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride

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